molecular formula C14H11BrO3 B3121456 5-(Benzyloxy)-2-bromobenzoic acid CAS No. 286434-38-6

5-(Benzyloxy)-2-bromobenzoic acid

Cat. No.: B3121456
CAS No.: 286434-38-6
M. Wt: 307.14 g/mol
InChI Key: CCHCDWROTMQCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)-2-bromobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group at the 5-position and a bromine atom at the 2-position on the benzene ring

Mechanism of Action

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .

Mode of Action

Benzylic compounds are known to undergo various chemical reactions, including free radical bromination and nucleophilic substitution . The bromine atom in the compound can be replaced by other groups in a nucleophilic substitution reaction, potentially leading to changes in the compound’s biological activity .

Biochemical Pathways

Benzylic compounds are known to be involved in various biochemical processes, including oxidation and reduction reactions . These reactions can affect a wide range of biochemical pathways and have downstream effects on cellular functions .

Pharmacokinetics

Benzylic compounds are generally known to have good bioavailability due to their lipophilic nature, which allows them to cross biological membranes easily . The bromine atom in the compound may also influence its pharmacokinetic properties .

Result of Action

The compound’s potential to undergo various chemical reactions suggests that it could have diverse effects on cellular functions .

Action Environment

The action, efficacy, and stability of 5-(Benzyloxy)-2-bromobenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution in the body . Additionally, the presence of other compounds can affect its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-bromobenzoic acid typically involves the bromination of 5-(Benzyloxy)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2-position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(Benzyloxy)-2-bromobenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of benzyloxy and bromine substituents on biological activity. It may also be used in the development of new pharmaceuticals .

Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development. Research into its biological activity can lead to the discovery of new therapeutic agents .

Industry: In the material science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties .

Comparison with Similar Compounds

Uniqueness: 5-(Benzyloxy)-2-bromobenzoic acid is unique due to the presence of both benzyloxy and bromine substituents, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

2-bromo-5-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHCDWROTMQCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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